molecular formula C18H15NaO7 B1613762 2,6-Diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3(2H,9bH)-dione, sodium salt CAS No. 39012-86-7

2,6-Diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3(2H,9bH)-dione, sodium salt

Cat. No.: B1613762
CAS No.: 39012-86-7
M. Wt: 366.3 g/mol
InChI Key: RIDMFEXHWJXRLI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3(2H,9bH)-dione, sodium salt, also known as sodium usnate, is a naturally occurring compound derived from lichen. It is known for its antimicrobial and antiseborrheic properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the oxidation of usnic acid, which is extracted from lichen. The reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions to achieve the desired hydroxylation and acetylation.

Industrial Production Methods: On an industrial scale, the production of sodium usnate involves the extraction of usnic acid from lichen followed by chemical modification to produce the sodium salt. This process requires careful control of reaction conditions to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium usnate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide

  • Reduction: Sodium borohydride, lithium aluminum hydride

  • Substitution: Halogenation agents, nucleophiles

Major Products Formed:

  • Oxidation: Formation of carboxylic acids

  • Reduction: Formation of hydroxylated derivatives

  • Substitution: Formation of halogenated derivatives

Scientific Research Applications

Sodium usnate has a wide range of applications in scientific research:

  • Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other bioactive compounds.

  • Biology: Studied for its antimicrobial properties against various pathogens.

  • Medicine: Investigated for its potential use in treating skin infections and other dermatological conditions.

  • Industry: Employed in the production of cosmetics and personal care products due to its antimicrobial and antiseborrheic properties.

Mechanism of Action

The mechanism by which sodium usnate exerts its effects involves the disruption of microbial cell membranes, leading to cell death. It targets specific molecular pathways related to cell wall synthesis and energy production in microorganisms.

Comparison with Similar Compounds

  • Usnic acid

  • Atranorin

  • Chlorogenic acid

Properties

CAS No.

39012-86-7

Molecular Formula

C18H15NaO7

Molecular Weight

366.3 g/mol

IUPAC Name

sodium;2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-1-oxodibenzofuran-3-olate

InChI

InChI=1S/C18H16O7.Na/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24;/h5,21-23H,1-4H3;/q;+1/p-1

InChI Key

RIDMFEXHWJXRLI-UHFFFAOYSA-M

SMILES

CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)[O-])O2)C)C(=O)C)O.[Na+]

Canonical SMILES

CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)[O-])O2)C)C(=O)C)O.[Na+]

39012-86-7
97889-91-3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.